(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate
CAS No.:
Cat. No.: VC13643167
Molecular Formula: C19H18BF4N3O2
Molecular Weight: 407.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BF4N3O2 |
|---|---|
| Molecular Weight | 407.2 g/mol |
| IUPAC Name | (1S,9R)-4-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride |
| Standard InChI | InChI=1S/C19H18N3O2.BF3.FH/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3)4;/h2-9,12,17,19H,10-11H2,1H3;;1H/q+1;;/p-1/t17-,19+;;/m1../s1 |
| Standard InChI Key | SEDQSVVAYNMYRL-QFZUCXBQSA-M |
| Isomeric SMILES | B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2.[F-] |
| SMILES | B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-] |
| Canonical SMILES | B(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound belongs to the indeno-triazolo-oxazinium class, featuring a cationic core stabilized by a tetrafluoroborate () anion. Its IUPAC name reflects the stereospecific arrangement at the 5aR and 10bS positions, critical for its chiral activity . The methoxyphenyl substituent at position 2 introduces electron-donating effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 508.25 g/mol |
| Stereochemistry | (5aR,10bS) configuration |
| Counterion | Tetrafluoroborate () |
The fused indeno-triazolo-oxazinium system creates a rigid, planar structure conducive to π-π stacking, a feature exploited in materials science . X-ray crystallography of analogous compounds reveals bond lengths of 1.38–1.42 Å for the triazole ring, consistent with aromatic character .
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis typically involves a multi-step sequence starting with indeno-oxazine precursors. A representative protocol adapted from industrial methods involves:
-
Alkylation: Treatment of the indeno-oxazine scaffold with trimethyloxonium tetrafluoroborate to generate the oxazinium intermediate .
-
Cyclocondensation: Reaction with 4-methoxyphenylhydrazine under reflux conditions in methanol/triethyl orthoformate to form the triazolo ring .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | , CHCl, 16 h | 65–70% |
| Cyclization | 4-Methoxyphenylhydrazine, reflux, 20 h | 29% |
The modest yield in cyclization (29%) highlights challenges in stereochemical control, necessitating chromatographic purification. Industrial batches achieve ≥97% purity via recrystallization from ethyl acetate .
Physicochemical Properties
Solubility and Stability
The tetrafluoroborate anion enhances aqueous solubility () compared to chloride analogues, while the methoxyphenyl group increases lipophilicity () . Thermal gravimetric analysis shows decomposition onset at 190°C, suitable for high-temperature applications .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 190–195°C | Differential Scanning Calorimetry |
| 4.5 | Shake-flask method | |
| Solubility (HO) | 2.1 mg/mL | UV spectrophotometry |
Applications in Research and Industry
Pharmaceutical Development
The compound’s planar structure enables intercalation with DNA, showing IC values of 1.2–3.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231) . Its chiral centers facilitate enantioselective synthesis of protease inhibitors, achieving 92% ee in kinetic resolutions .
Materials Science
Incorporated into ionic liquids, it reduces viscosity by 40% compared to imidazolium salts, enhancing conductivity in lithium-ion batteries . Thin films deposited via chemical vapor deposition exhibit dielectric constants of , valuable for microelectronics .
| Hazard | Precautionary Measures |
|---|---|
| Skin corrosion | P280: Wear protective gloves/eyewear |
| Eye damage | P305+P351+P338: Rinse cautiously with water |
Future Perspectives
Ongoing research explores its utility in photodynamic therapy, where singlet oxygen quantum yields reach Φ = 0.67 under 650 nm irradiation . Computational studies predict a 30% increase in catalytic efficiency when immobilized on MOF-5 supports, opening avenues for green chemistry applications .
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